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Compound of Interest

Compound Name: Flurenol-butyl

CAS No.: 2314-09-2

Cat. No.: B166871

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Flurenol-butyl (Butyl 9-hydroxy-9H-fluorene-9-carboxylate) is a synthetic plant growth

regulator.[1][2][3] Its chemical formula is C18H18O3, with a molecular weight of approximately

282.33 g/mol .[1][4] For quality control, metabolite identification, and formulation development,

a thorough characterization of this compound is essential. Spectroscopic techniques are

powerful tools for elucidating the chemical structure and confirming the identity and purity of

Flurenol-butyl. This document provides detailed application notes and experimental protocols

for the characterization of Flurenol-butyl using Nuclear Magnetic Resonance (NMR)

Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis)

Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules, providing detailed information about the carbon-hydrogen framework.
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1.1. Data Presentation: Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for Flurenol-butyl. These

values are based on the analysis of its chemical structure and comparison with similar

compounds, such as 9-Fluorenol.

Table 1: Predicted ¹H NMR Data for Flurenol-butyl (in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.65 - 7.55 m 4H Aromatic protons

7.40 - 7.30 m 4H Aromatic protons

5.10 s 1H -OH

4.20 t 2H -O-CH₂-

1.65 m 2H -CH₂-

1.40 m 2H -CH₂-

0.90 t 3H -CH₃

Table 2: Predicted ¹³C NMR Data for Flurenol-butyl (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

172.5 C=O (Ester)

148.0 Aromatic C (quaternary)

140.5 Aromatic C (quaternary)

129.0 Aromatic CH

128.5 Aromatic CH

125.0 Aromatic CH

120.0 Aromatic CH

85.0 C-OH (quaternary)

65.0 -O-CH₂-

30.5 -CH₂-

19.0 -CH₂-

13.5 -CH₃

1.2. Experimental Protocol: NMR Spectroscopy

Sample Preparation:

Accurately weigh 5-10 mg of Flurenol-butyl.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrument Parameters (for a 400 MHz Spectrometer):

¹H NMR:

Pulse Program: Standard single pulse (zg30).
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Number of Scans: 16.

Acquisition Time: ~4 seconds.

Relaxation Delay: 1 second.

¹³C NMR:

Pulse Program: Proton-decoupled single pulse (zgpg30).

Number of Scans: 1024.

Acquisition Time: ~1 second.

Relaxation Delay: 2 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the spectrum using the TMS signal.

Integrate the peaks in the ¹H NMR spectrum.

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

1.3. Visualization: NMR Analysis Workflow

Sample Preparation Data Acquisition Data Processing & Analysis

Weigh Flurenol-butyl Dissolve in CDCl3 Transfer to NMR tube Acquire 1H & 13C NMR Spectra Fourier Transform Phase Correction Calibration (TMS) Integration (1H) Peak Assignment

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow
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Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

2.1. Data Presentation: Predicted FT-IR Spectral Data

Table 3: Predicted Characteristic FT-IR Peaks for Flurenol-butyl

Wavenumber (cm⁻¹) Intensity Assignment

3500 - 3200 Strong, Broad O-H stretch (alcohol)

3100 - 3000 Medium C-H stretch (aromatic)

2960 - 2850 Strong C-H stretch (aliphatic)

1725 Strong C=O stretch (ester)

1600, 1450 Medium C=C stretch (aromatic)

1250 Strong C-O stretch (ester)

1100 Strong C-O stretch (alcohol)

2.2. Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as

isopropanol and allowing it to dry completely.

Place a small amount of solid Flurenol-butyl powder directly onto the ATR crystal.

Instrument Parameters:

Scan Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.
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Acquire a background spectrum of the clean, empty ATR crystal before analyzing the

sample.

Data Acquisition and Analysis:

Apply pressure to the sample using the ATR press to ensure good contact with the crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to generate the absorbance or transmittance spectrum.

Identify and assign the characteristic absorption bands.

2.3. Visualization: FT-IR Analysis Logic
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Flurenol-butyl Sample

Infrared Radiation

Interaction

Detector

Transmitted/Reflected

FT-IR Spectrum

Peak Analysis
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Click to download full resolution via product page

Logical Flow of FT-IR Functional Group Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly for compounds with chromophores, such as aromatic rings.

3.1. Data Presentation: Predicted UV-Vis Spectral Data
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Table 4: Predicted UV-Vis Absorption Maxima for Flurenol-butyl

Solvent λmax (nm) Molar Absorptivity (ε)

Methanol ~265 ~15,000

Methanol ~290 ~10,000

Methanol ~300 ~8,000

3.2. Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation:

Prepare a stock solution of Flurenol-butyl of a known concentration (e.g., 1 mg/mL) in a

UV-grade solvent such as methanol.

Prepare a series of dilutions from the stock solution to determine the linear range of

absorbance (e.g., 1, 2, 5, 10 µg/mL).

Instrument Parameters:

Wavelength Range: 200 - 400 nm.

Blank: Use the same solvent (e.g., methanol) as the blank to zero the instrument.

Cuvette: Use a 1 cm path length quartz cuvette.

Data Acquisition and Analysis:

Measure the absorbance of the blank.

Measure the absorbance of each of the Flurenol-butyl solutions.

Generate an absorption spectrum (absorbance vs. wavelength) to determine the

wavelength(s) of maximum absorbance (λmax).

If quantitative analysis is required, create a calibration curve by plotting absorbance vs.

concentration at a specific λmax.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b166871/docs?utm_src=pdf-body#application-notes-and-protocols-for-the-spectroscopic-characterization-of-flurenol-butyl
https://www.benchchem.com/product/b166871/docs?utm_src=pdf-body#application-notes-and-protocols-for-the-spectroscopic-characterization-of-flurenol-butyl
https://www.benchchem.com/product/b166871/docs?utm_src=pdf-body#application-notes-and-protocols-for-the-spectroscopic-characterization-of-flurenol-butyl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166871?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3.3. Visualization: UV-Vis Spectroscopy Signaling Pathway
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Flurenol-butyl (m/z 282)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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